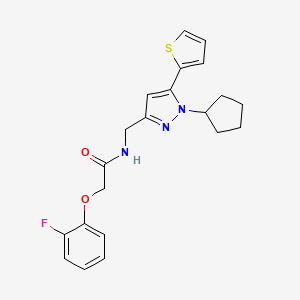

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2S/c22-17-8-3-4-9-19(17)27-14-21(26)23-13-15-12-18(20-10-5-11-28-20)25(24-15)16-6-1-2-7-16/h3-5,8-12,16H,1-2,6-7,13-14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCWIBGTGOGLSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)COC3=CC=CC=C3F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

Introduction of the cyclopentyl and thiophen-2-yl groups: These groups can be introduced via substitution reactions using suitable reagents and catalysts.

Attachment of the fluorophenoxyacetamide moiety: This step involves the reaction of the intermediate pyrazole derivative with 2-fluorophenoxyacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways Involved: Biological pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Thiophene-Acetamide Derivatives

Key differences include:

- Substituents: The comparison compound has a 4-methylphenoxy group instead of 2-fluorophenoxy and lacks the cyclopentyl substitution on the pyrazole.

- Bioactivity: The comparison compound is noted for its cooling sensation, likely mediated by TRPM8 receptor activation . This sensory property is absent in the target compound’s documentation, suggesting divergent applications (e.g., flavoring vs. therapeutic).

Regioisomeric Pyrazole-Acetamides

Compounds 86a and 86b from are regioisomers differing in the positions of substituents on the pyrazole ring. While the target compound features a fixed 1-cyclopentyl-5-thiophen-2-yl configuration, regioisomerism in analogs like 86a/86b significantly impacts physicochemical properties and bioavailability. For example:

- Solubility : Regioisomers often exhibit varying polarities due to substituent orientation, affecting solubility in aqueous media .

- Synthetic Complexity : Isolation of regioisomers requires specialized chromatography, as seen in the purification of 86a/86b using silica gel flash chromatography .

Indolin-2-One and Isoxazole Derivatives

lists acetamide derivatives with indolin-2-one and isoxazole moieties, such as (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (activity value: 5.797). Though structurally distinct, these compounds highlight:

- Substituent Effects: Fluoro, amino, and methyl groups on the indolin-2-one scaffold correlate with activity values (5.4–5.8), possibly reflecting enzyme inhibition potency .

- Heterocyclic Diversity : The substitution of pyrazole with isoxazole or indolin-2-one may alter target selectivity, suggesting the target compound’s pyrazole-thiophene system could favor specific biological interactions.

Chlorobenzoyl and Difluoromethyl Derivatives

Complex analogs like N-(2-(tert-butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () and compound 189 () demonstrate the role of bulky substituents (e.g., tert-butyl, difluoromethyl) in enhancing metabolic stability or binding affinity. The target compound’s cyclopentyl group may similarly improve pharmacokinetics by reducing cytochrome P450-mediated degradation .

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H22FN3O2S, with a molecular weight of approximately 419.53 g/mol. Its structure includes a pyrazole ring substituted with a cyclopentyl group and a thiophene moiety, along with a fluorophenoxy group linked to an acetamide. The unique combination of these functional groups suggests diverse interactions within biological systems.

| Component | Structure | Functionality |

|---|---|---|

| Pyrazole | Pyrazole | Core scaffold for biological activity |

| Cyclopentyl | Cyclopentyl | Enhances lipophilicity and receptor binding |

| Thiophene | Thiophene | Contributes to electron delocalization |

| Fluorophenoxy | Fluorophenoxy | Modulates pharmacokinetic properties |

Preliminary studies suggest that compounds similar to this compound may interact with specific molecular targets related to inflammation, pain pathways, and possibly neuropsychiatric disorders. The compound is hypothesized to act as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which could have implications for treating conditions such as schizophrenia and anxiety disorders.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Case Study: Anti-inflammatory Evaluation

- Compound Tested : N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine)

- Results : Inhibition of TNF-α (up to 85%) and IL-6 (up to 93%) at concentrations of 10 µM compared to standard drug dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. For example, certain analogs have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast cancer (MCF-7) with IC50 values comparable to established chemotherapeutics .

Case Study: Anticancer Evaluation

- Compound Tested : 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

- Results : IC50 against MCF-7 was 0.08 µM, indicating potent antiproliferative activity .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Pyrazole derivatives have been evaluated against various bacterial strains and have shown significant activity against pathogens such as E. coli and S. aureus.

| Compound | Target Pathogen | Activity |

|---|---|---|

| 1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido)phenyl)-4,5-dihydropyrazole derivatives | E. coli, S. aureus | Good activity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.